molecular formula C13H18ClNO B13885455 alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol CAS No. 71157-72-7

alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol

Cat. No.: B13885455
CAS No.: 71157-72-7
M. Wt: 239.74 g/mol
InChI Key: FHVGAPRZWDAMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol is a chemical compound with a complex structure that includes a chlorophenyl group, a pyrrolidine ring, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-chlorobenzaldehyde with methylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 2-pyrrolidone under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various alcohols or amines.

Scientific Research Applications

Alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Alpha-(3-Chlorophenyl)-1-methyl-2-pyrrolidineethanol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as bupropion and other phenylpiperazines share structural similarities.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and medical researchers alike. Further exploration of its properties and applications will continue to uncover new possibilities and advancements in science and industry.

Properties

CAS No.

71157-72-7

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-(1-methylpyrrolidin-2-yl)ethanol

InChI

InChI=1S/C13H18ClNO/c1-15-7-3-6-12(15)9-13(16)10-4-2-5-11(14)8-10/h2,4-5,8,12-13,16H,3,6-7,9H2,1H3

InChI Key

FHVGAPRZWDAMCO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CC(C2=CC(=CC=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.